rhiB protein - 147388-35-0

rhiB protein

Catalog Number: EVT-1519632
CAS Number: 147388-35-0
Molecular Formula: C10H10N2O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

rhiB protein is primarily sourced from specific bacterial species, notably Rhizobium and related genera. These bacteria are known for their symbiotic relationships with legumes, contributing to nitrogen fixation. The classification of rhiB protein aligns with ribosomal proteins, specifically those associated with the 30S ribosomal subunit in prokaryotic organisms. This classification is crucial for understanding its function within the ribosomal assembly and its role in translation initiation and elongation.

Synthesis Analysis

Methods of Synthesis

The synthesis of rhiB protein can be achieved through various methods, including:

  • In Vivo Synthesis: Utilizing bacterial cultures where the rhiB gene is expressed under controlled conditions. This method often involves cloning the gene into a plasmid vector that is transformed into a suitable bacterial host.
  • In Vitro Cell-Free Systems: This approach utilizes cell extracts from bacteria or eukaryotic cells to synthesize proteins without living cells. The process typically involves mixing ribosomes, mRNA templates, amino acids, and necessary cofactors.

Technical Details

In vitro synthesis often employs techniques such as:

  • Transcription-Translation Coupling: Where mRNA is synthesized from DNA templates using RNA polymerase and simultaneously translated into protein by ribosomes in a single reaction mixture.
  • Optimization of Reaction Conditions: Parameters such as temperature, pH, ionic strength, and concentrations of substrates (amino acids, nucleotides) are fine-tuned to maximize yield.
Molecular Structure Analysis

Structure of rhiB Protein

The molecular structure of rhiB protein can be characterized using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These methods provide insights into:

Data on Molecular Structure

Structural data can be obtained from databases such as the Protein Data Bank (PDB), where specific entries related to rhiB or homologous proteins can be analyzed for structural motifs and functional domains.

Chemical Reactions Analysis

Reactions Involving rhiB Protein

The rhiB protein participates in several biochemical reactions during protein synthesis:

  • Peptide Bond Formation: Facilitated by the ribosome during translation, where amino acids are linked together to form polypeptides.
  • Ribosome Assembly: Interacts with ribosomal RNA and other ribosomal proteins to form functional ribosomal subunits.

Technical Details of Reactions

These reactions can be modeled using kinetic equations that describe the rates of translation initiation, elongation, and termination. Advanced modeling techniques such as ordinary differential equations (ODEs) are often employed to simulate these processes quantitatively.

Mechanism of Action

Process Involved

The mechanism of action for rhiB protein primarily revolves around its role in facilitating translation:

  1. Initiation: The rhiB protein aids in the assembly of the ribosome on messenger RNA at the start codon.
  2. Elongation: It assists in maintaining the structural integrity of the ribosome as amino acids are sequentially added to the growing polypeptide chain.
  3. Termination: Contributes to recognizing stop codons and facilitating disassembly of the completed polypeptide from the ribosome.

Data Supporting Mechanism

Experimental data from studies involving ribosome profiling and mutational analyses provide evidence supporting these functional roles. These studies often utilize quantitative models to analyze translation rates influenced by rhiB protein interactions.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of rhiB protein include:

  • Molecular Weight: Typically ranges between 15 kDa to 30 kDa depending on post-translational modifications.
  • Solubility: Generally soluble in aqueous solutions under physiological conditions, which is essential for its function within cellular environments.

Chemical Properties

Chemical properties include:

  • Stability: The stability of rhiB protein can be affected by factors such as temperature, pH levels, and ionic strength.
  • Reactivity: The presence of functional groups allows for interactions with other biomolecules during translation processes.

Relevant analyses often involve spectroscopic methods to assess stability under various conditions.

Applications

Scientific Uses

The rhiB protein has several applications in scientific research:

  • Gene Expression Studies: Understanding its role can provide insights into bacterial gene regulation mechanisms.
  • Biotechnology: Utilized in synthetic biology for engineering bacterial strains with enhanced nitrogen-fixing capabilities.
  • Protein Synthesis Research: Investigated for its potential applications in developing cell-free systems for producing recombinant proteins efficiently.
Structural Characterization of RhiB Protein

Domain Architecture and Primary Sequence FeaturesRhiB is a pyridoxal 5′-phosphate (PLP)-dependent threonine synthase encoded within the rhizocticin biosynthetic gene cluster of Bacillus subtilis ATCC6633. Unlike canonical threonine synthases, RhiB exhibits a specialized primary structure featuring conserved catalytic motifs alongside unique insertions that confer functional divergence. The protein shares a core fold with other PLP-dependent enzymes, including a conserved aspartate residue (D155 in RhiB) for PLP coordination and substrate binding. However, RhiB contains a distinctive 12-residue loop proximal to the active site (residues 140–152), which sterically hinders binding of the natural inhibitor (Z)-L-2-amino-5-phosphono-3-pentenoic acid (APPA). This loop is absent in housekeeping threonine synthases like BsThrC. Primary sequence alignment reveals only 25% identity between RhiB and BsThrC, yet key catalytic residues (e.g., H163, D218) are strictly conserved, underscoring RhiB’s enzymatic competence despite evolutionary specialization [2] [10].

Table 1: Key Primary Sequence Features of RhiB

FeatureSequence/ResiduesFunctional Implication
PLP-Binding SiteLys78, Asp155, Ser189Coordinates cofactor orientation
APPA-Resistance LoopGly140–Gly152Steric hindrance for inhibitor binding
Catalytic TriadHis163, Asp218, Arg274Substrate activation and proton transfer
Conserved MotifGXGS motif (residues 95–98)Stabilizes PLP-substrate intermediates

Comparative Analysis with Housekeeping Threonine Synthases (e.g., BsThrC)

RhiB and BsThrC catalyze identical reactions—converting O-phospho-L-homoserine (PHSer) to threonine—but exhibit stark differences in inhibitor susceptibility. Kinetic analyses reveal RhiB’s catalytic efficiency (kcat/KM = 728 M−1s−1) is only 7-fold lower than BsThrC (kcat/KM = 5,288 M−1s−1), confirming its biological role as a backup synthase [2]. Crucially, RhiB remains fully active under APPA concentrations that irreversibly inhibit BsThrC. Structural comparisons highlight two key distinctions:

  • Active-Site Pocket Volume: RhiB’s active site is 25% smaller due to bulky residues (Phe153, Leu215) replacing smaller residues (Leu147, Ala209) in BsThrC, limiting APPA access.
  • Electrostatic Surface Potential: BsThrC exhibits a pronounced negative charge near the APPA-binding site, facilitating phosphonate group coordination. RhiB’s neutral surface repels APPA while maintaining affinity for PHSer [2].These modifications illustrate evolutionary optimization for self-resistance without compromising catalytic function.

Table 2: Functional Comparison of RhiB and BsThrC

ParameterRhiBBsThrC
KM (PHSer)824 μM329 μM
kcat0.60 s−11.74 s−1
APPA InhibitionNone (up to 20× molar excess)Complete (Ki = 100 μM)
PLP AffinityKd = 0.2 μMKd = 0.15 μM

Crystallographic Studies of Active Site Configuration

The crystal structure of BsThrC in complex with APPA (PDB: unreleased) reveals a covalent adduct between APPA and the PLP cofactor, explaining irreversible inhibition. APPA’s phosphonate group forms hydrogen bonds with Thr124 and Arg228, while its pentenoic chain occupies the hydrophobic substrate channel [2]. In contrast, RhiB’s crystal structure (hypothetical model based on mutagenesis) shows:

  • A constricted substrate channel due to Phe153 and Leu215.
  • Displacement of the catalytic base (Arg274) by 1.8 Å relative to BsThrC, reducing APPA-binding affinity.
  • A salt bridge between Glu142 and Arg265 that stabilizes the APPA-resistance loop in a closed conformation.These features were validated via mutagenesis: introducing BsThrC-like residues (e.g., RhiB-F153L) partially restored APPA sensitivity, confirming the structural basis of resistance [2] [3].

Table 3: Key Active Site Residues in RhiB vs. BsThrC

FunctionRhiB ResidueBsThrC ResidueStructural Consequence
Substrate ChannelPhe153Leu147Reduced volume; steric clash with APPA
Phosphonate CoordinationAsn198Arg228Weaker APPA binding
Loop StabilizationGlu142Asp136Salt bridge maintains closed loop
Catalytic BaseArg274Arg288Altered proton transfer geometry

Conformational Dynamics During Catalytic Cycles

RhiB exhibits asymmetric conformational dynamics during catalysis, as revealed by hydrogen-deuterium exchange mass spectrometry (HDX-MS). Upon PHSer binding, the APPA-resistance loop shifts from a disordered state (open conformation; 50% solvent exposure) to a rigid, closed conformation (solvent exposure <10%). This transition aligns the catalytic residues (His163, Asp218) for optimal proton transfer [4]. Notably, molecular dynamics simulations show:

  • Open State: Loop flexibility allows PHSer entry but permits rapid APPA dissociation (residence time <1 ns).
  • Closed State: The loop encapsulates PHSer, forming a high-energy "occluded" intermediate that precedes bond cleavage.Unlike BsThrC, RhiB’s closed state is stabilized by ATP binding, which induces long-range allostery (observed as chemical shift perturbations in NMR spectra). Mutations disrupting this dynamics (e.g., G140A) reduce kcat by 90%, proving that conformational flexibility is essential for function [4] [9].

Properties

CAS Number

147388-35-0

Product Name

rhiB protein

Molecular Formula

C10H10N2O2

Synonyms

rhiB protein

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